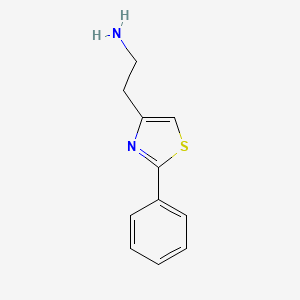

2-(2-Phenyl-thiazol-4-yl)-ethylamine

Description

Significance of Heterocyclic Scaffolds in Drug Discovery and Development

Heterocyclic scaffolds, which are cyclic compounds containing at least one atom other than carbon within their ring structure, are of paramount importance in drug discovery and development. Their prevalence in biologically active molecules is a testament to their ability to interact with a wide range of biological targets with high affinity and specificity. The presence of heteroatoms such as nitrogen, sulfur, and oxygen introduces unique physicochemical properties, including polarity, hydrogen bonding capacity, and aromaticity, which are crucial for molecular recognition and binding to proteins and enzymes.

The structural diversity of heterocyclic systems allows for the fine-tuning of pharmacological profiles, enabling medicinal chemists to optimize potency, selectivity, and pharmacokinetic properties. This versatility has led to the incorporation of heterocyclic moieties into a vast number of approved drugs across various therapeutic areas.

The Thiazole (B1198619) Moiety as a Versatile Pharmacophore

Within the broad class of heterocyclic compounds, the thiazole ring, a five-membered aromatic ring containing one sulfur and one nitrogen atom, holds a privileged position. It is considered a versatile pharmacophore, a molecular feature that is responsible for a drug's pharmacological activity.

The importance of the thiazole ring in medicinal chemistry has been recognized for decades. Its presence in natural products, such as thiamine (B1217682) (Vitamin B1), provided early clues to its biological significance. The subsequent discovery of the penicillin antibiotic family, which features a fused thiazolidine (B150603) ring, further solidified the importance of this heterocyclic system in drug design. Over the years, synthetic methodologies for the construction and functionalization of the thiazole ring have evolved significantly, allowing for the creation of extensive libraries of thiazole-containing compounds for biological screening.

Thiazole derivatives have been shown to exhibit a wide array of biological activities. These include, but are not limited to, antimicrobial, antifungal, antiviral, anti-inflammatory, anticancer, and antihypertensive properties. nih.gov This broad spectrum of activity is attributed to the ability of the thiazole ring to engage in various non-covalent interactions with biological macromolecules and its inherent metabolic stability. The structural versatility of the thiazole nucleus allows for its incorporation into diverse molecular architectures, leading to compounds with a wide range of therapeutic applications.

Contextualization of 2-(2-Phenyl-thiazol-4-yl)-ethylamine within Thiazole Chemistry

The chemical compound this compound is a specific example of a thiazole-containing molecule. Its structure features a central thiazole ring substituted with a phenyl group at the 2-position and an ethylamine (B1201723) group at the 4-position. While direct and extensive research on the standalone biological activities of this compound is limited in publicly available scientific literature, its primary significance lies in its role as a key synthetic intermediate.

This compound serves as a valuable building block for the synthesis of more complex molecules where the 2-phenylthiazole (B155284) moiety is a core structural element. The ethylamine group provides a reactive handle for further chemical modifications, allowing for the construction of a variety of derivatives. For instance, research has detailed the synthesis of this compound as a primary amine intermediate (referred to as compound G in one study) for the preparation of novel pyridopyrimidinone-thiazole hybrids with potential cytotoxic activities. nih.gov

The synthesis of this intermediate involves a multi-step process, and its chemical properties have been characterized. nih.gov

Physicochemical Properties of this compound

| Property | Value | Reference |

|---|---|---|

| Molecular Formula | C11H12N2S | nih.gov |

| Appearance | Brownish powder | nih.gov |

¹H NMR Spectroscopic Data of this compound (in DMSO-d6)

| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment | Reference |

|---|---|---|---|---|

| 2.58 | s | 2H | NH2 | nih.gov |

| 3.01 | t (J = 6.4 Hz) | 2H | CH2 | nih.gov |

| 3.18 | t (J = 6.4 Hz) | 2H | CH2 | nih.gov |

| 6.99 | s | 1H | CH (thiazole ring) | nih.gov |

The research focus has predominantly been on the biological evaluation of the derivatives synthesized from this compound, rather than the compound itself. This highlights the crucial, albeit often behind-the-scenes, role of such chemical entities in the drug discovery pipeline. They are the foundational pieces upon which more elaborate and potentially therapeutic molecules are built.

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

2-(2-phenyl-1,3-thiazol-4-yl)ethanamine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H12N2S/c12-7-6-10-8-14-11(13-10)9-4-2-1-3-5-9/h1-5,8H,6-7,12H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CISTXXCPQIZSIS-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C2=NC(=CS2)CCN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H12N2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

204.29 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthesis Methodologies and Chemical Transformations

Established Synthetic Routes to 2-(2-Phenyl-thiazol-4-yl)-ethylamine

Established routes to the target compound often involve the initial construction of the core 2-phenylthiazole (B155284) ring, followed by the elaboration and functionalization of the substituent at the 4-position to introduce the ethylamine (B1201723) side chain.

A documented synthetic pathway to obtain this compound involves a five-step sequence. nih.gov This method utilizes phthalimide (B116566) as a synthon for the primary amine, protecting it throughout the initial stages of the synthesis. nih.gov

The synthesis commences with the reaction of phthalimide and methyl vinyl ketone to produce 4-phthalimido-2-butanone. nih.gov This intermediate is then brominated to yield 1-bromo-4-N-phthalimido-2-butanone. nih.gov The subsequent key step involves the formation of the thiazole (B1198619) ring via reaction with thiobenzamide (B147508), leading to a phthalimide-protected thiazole derivative. nih.gov Finally, the removal of the phthalimide protecting group using hydrazine (B178648) hydrate (B1144303) furnishes the desired primary amine, this compound. nih.gov

Table 1: Multi-step Synthesis of this compound

| Step | Reactants | Product | Purpose |

|---|---|---|---|

| 1 | Phthalimide, Methyl vinyl ketone | 4-Phthalimido-2-butanone | Introduction of the four-carbon backbone |

| 2 | 4-Phthalimido-2-butanone, Bromine | 1-Bromo-4-N-phthalimido-2-butanone | Preparation of the α-haloketone precursor |

| 3 | 1-Bromo-4-N-phthalimido-2-butanone, Thiobenzamide | Phthalimide-protected thiazole derivative | Thiazole ring formation (Hantzsch reaction) |

The Hantzsch thiazole synthesis, first described in 1887, remains one of the most fundamental and widely used methods for constructing the thiazole ring. chemhelpasap.comsynarchive.com The reaction involves the condensation of an α-haloketone with a thioamide. chemhelpasap.comsynarchive.com The mechanism begins with an SN2 reaction where the sulfur atom of the thioamide attacks the α-carbon of the haloketone. youtube.com This is followed by an intramolecular cyclization and subsequent dehydration to form the aromatic thiazole ring. chemhelpasap.comyoutube.com

In the synthesis of this compound, the Hantzsch reaction is pivotal. nih.gov Specifically, an α-haloketone intermediate, such as 1-bromo-4-N-phthalimido-2-butanone, is reacted with thiobenzamide. nih.gov The thiobenzamide provides the sulfur and nitrogen atoms and the C2-phenyl group of the resulting thiazole ring, while the α-haloketone provides the C4 and C5 atoms. nih.govchemhelpasap.com This reaction is known for being robust and generally high-yielding. chemhelpasap.com

Modern variations of this reaction have been developed to improve efficiency. For instance, microwave-assisted Hantzsch synthesis has been shown to reduce reaction times significantly (from hours to minutes) and often results in higher yields compared to conventional heating methods. nih.govnih.gov

Precursor Compounds and Intermediate Derivatization Strategies

The selection of appropriate precursors is critical for the successful synthesis of the target molecule. Key starting materials include:

Thiobenzamide : This compound serves as the source for the 2-phenyl-substituted nitrogen and sulfur atoms of the thiazole ring. nih.gov

α-Haloketones : A suitably functionalized α-haloketone is required. In the multi-step synthesis previously described, 1-bromo-4-N-phthalimido-2-butanone is the key intermediate, which is itself synthesized from phthalimide and methyl vinyl ketone. nih.gov The phthalimide group acts as a masked primary amine, preventing unwanted side reactions during the thiazole ring formation.

Intermediate derivatization strategies primarily revolve around the management of the amino group. The use of the phthalimide protecting group is a classic example, allowing for the stable construction of the thiazole core before revealing the reactive primary amine functionality at the final step. nih.gov

Novel Synthetic Approaches and Methodological Advancements

While the Hantzsch synthesis is a cornerstone, research has focused on developing more efficient and environmentally friendly methodologies.

Microwave-Assisted Synthesis : The application of microwave irradiation has been demonstrated to significantly accelerate the Hantzsch reaction for thiazole synthesis, often leading to improved yields and requiring less rigorous purification. nih.govnih.gov

Automated Continuous Flow Synthesis : For the rapid generation of analogues, automated multi-step continuous flow synthesis has been employed. nih.gov This technique allows for sequential reactions, such as Hantzsch thiazole synthesis followed by other transformations, to be performed in a continuous stream, minimizing manual handling and reaction time, with complex molecules generated in under 15 minutes in some cases. nih.gov

Green Chemistry Approaches : Recent reviews highlight the development of greener protocols for thiazole synthesis. These include the use of eco-friendly solvents like water or polyethylene (B3416737) glycol (PEG), catalyst-free conditions, and the use of less hazardous reagents to minimize environmental impact. bepls.com

Derivatization Strategies for Structural Modification of this compound

The primary amine of this compound is a versatile functional handle for further structural modification. This allows for the creation of libraries of related compounds to explore structure-activity relationships in medicinal chemistry.

A significant focus has been on the synthesis of amide and urea (B33335) derivatives from the parent ethylamine. nih.govbohrium.com These derivatives are readily prepared by reacting the primary amine with various acylating or carbamoylating agents.

Amide Synthesis : Amides are typically synthesized by reacting this compound with acyl chlorides, anhydrides, or carboxylic acids (in the presence of a coupling agent). For example, the reaction with benzoyl chloride yields N-[2-(2-phenyl-thiazol-4-yl)-ethyl]-benzamide. nih.gov

Urea Synthesis : Urea derivatives are formed by reacting the amine with isocyanates or carbamoyl (B1232498) chlorides. bohrium.comresearchgate.net This strategy has been used to generate a wide array of analogues with diverse substituents. bohrium.com

In one extensive study, over 70 amide and urea analogues were synthesized to investigate their biological activity. nih.govbohrium.com It was noted that, in that specific series, urea derivatives were generally more potent and selective for their biological target than the corresponding amide analogues. bohrium.com The most potent compound identified in this series was a urea analogue, highlighting the importance of this derivatization strategy. nih.gov

Table 2: Examples of Synthesized Amide and Urea Derivatives

| Derivative Type | R1 Group (Carbonyl Substituent) | R2 Group (Thiazole 4-position Substituent) | Reference Compound Example |

|---|---|---|---|

| Amide | Phenyl | Phenyl | 2-(2-Benzamido)ethyl-4-phenylthiazole |

Pyrido[2,3-d]pyrimidin-4-one Hybridization

The primary amine functionality of this compound serves as a key reactive site for its integration into more complex heterocyclic structures. One significant application is in the synthesis of hybrid molecules combining the thiazole nucleus with the pyridopyrimidine scaffold, a class of compounds noted for its biological significance. nih.govjocpr.com

The synthetic strategy involves the reaction of this compound with pre-synthesized 2-substituted-pyrido[2,3-d]oxazin-4-one derivatives. nih.gov In this reaction, the primary amine of the ethylamine moiety acts as a nucleophile, attacking the oxazinone ring. This leads to the replacement of the ring oxygen atom with the nitrogen from the amine, forming the final pyridopyrimidinone structure. nih.gov The reaction is typically carried out in a suitable solvent such as glacial acetic acid under reflux conditions. nih.gov

A series of novel 3-[2-(2-phenyl-thiazol-4-yl)-ethyl]-3H-pyrido[2,3-d]pyrimidin-4-one derivatives have been synthesized using this method, with various substituents at the C2 position of the pyridopyrimidine nucleus. nih.gov The general reaction scheme is depicted below:

Reaction Scheme:

Step 1: Synthesis of this compound. This is often a multi-step process starting from phthalimide and methyl vinyl ketone, proceeding through intermediates like 1-bromo-4-N-phthalimido-2-butanone, which is then reacted with thiobenzamide to form the thiazole ring. The final amine is liberated using hydrazine hydrate. nih.gov

Step 2: Synthesis of 2-substituted-pyrido[2,3-d]oxazin-4-one derivatives from 2-amino nicotinic acid and various acyl chlorides. nih.gov

Step 3: Reaction of this compound with the pyridooxazinone derivatives in refluxing glacial acetic acid to yield the target hybrid compounds. nih.gov

The resulting compounds conjugate the thiazole and pyridopyrimidine rings, with the ethyl group from the starting amine acting as a linker. nih.gov

Table 1: Examples of Synthesized Pyrido[2,3-d]pyrimidin-4-one Hybrids

| Compound ID | R-Group at C2 of Pyridopyrimidine | Yield (%) |

|---|---|---|

| K1 | Methyl | 25-40 |

| K2 | Ethyl | 25-40 |

| K3 | Phenyl | 25-40 |

| K4 | 4-Methylphenyl | 25-40 |

Source: Data derived from a study on pyridopyrimidinone-thiazole hybrids. nih.gov

Isoindoline-1,3-dione Analogue Formation

The primary amine of this compound can readily react with phthalic anhydride (B1165640) and its derivatives to form N-substituted isoindoline-1,3-diones (also known as phthalimides). researchgate.net This is a classical and efficient method for the synthesis of imides, often involving the simple heating of the amine and the anhydride together, sometimes without a solvent. researchgate.net

This transformation is significant as the isoindoline-1,3-dione moiety is a key pharmacophore in various biologically active molecules. rasayanjournal.co.inmdpi.comnih.gov The reaction proceeds via a nucleophilic attack of the amine on one of the carbonyl carbons of the anhydride, followed by an intramolecular cyclization and dehydration to form the stable five-membered imide ring. researchgate.net

A general procedure involves mixing the amine and phthalic anhydride and heating them until the mixture melts, typically between 150-200 °C, for a short period. researchgate.net This solventless "green chemistry" approach provides a direct route to the desired analogue. researchgate.net

By applying this methodology, 2-(2-(2-phenyl-thiazol-4-yl)-ethyl)-isoindoline-1,3-dione can be synthesized. Further structural diversity can be achieved by using substituted phthalic anhydrides, such as 4-fluoro or 3-methyl phthalic anhydride, which would introduce different functional groups onto the isoindoline (B1297411) ring system. rasayanjournal.co.in

Table 2: Potential Isoindoline-1,3-dione Analogues

| Starting Anhydride | Resulting Analogue |

|---|---|

| Phthalic anhydride | 2-(2-(2-phenyl-thiazol-4-yl)-ethyl)-isoindoline-1,3-dione |

| 4-Fluorophthalic anhydride | 5-Fluoro-2-(2-(2-phenyl-thiazol-4-yl)-ethyl)-isoindoline-1,3-dione |

Source: Based on general synthesis methods for isoindoline-1,3-diones. researchgate.netrasayanjournal.co.in

Incorporation into Complex Ligand Structures

The this compound molecule contains multiple potential coordination sites, making it a valuable component for the design of complex ligands used in coordination chemistry. The thiazole ring itself is a well-known coordinating moiety, capable of binding to metal ions through its nitrogen and/or sulfur atoms. uodiyala.edu.iq

The primary amine group provides a convenient handle for covalently linking the phenyl-thiazole unit to other molecular fragments to create multidentate ligands. For instance, the amine can be functionalized to introduce other donor groups, enhancing the chelating ability of the resulting ligand. uodiyala.edu.iq

Synthetic strategies to incorporate this molecule into larger ligand frameworks include:

Schiff Base Condensation: Reaction of the primary amine with aldehydes or ketones to form Schiff base ligands. These ligands often exhibit enhanced coordination capabilities.

Amide Coupling: Acylation of the amine with carboxylic acids containing other donor functionalities (e.g., pyridine, imidazole) creates polyamide ligands.

Mannich-type Reactions: Condensation with formaldehyde (B43269) and a suitable N-H or C-H acidic compound can also be used to build more elaborate structures. mdpi.com

The resulting complex ligands, featuring the 2-phenyl-thiazole-4-yl-ethyl backbone, can then be used to synthesize coordination compounds with various metal ions, such as palladium(II), cobalt(II), nickel(II), copper(II), and zinc(II). uodiyala.edu.iqresearchgate.net The properties of the resulting metal complexes are influenced by the coordination geometry and the nature of the metal ion.

Other Functional Group Modifications

Beyond its use as a building block for larger heterocyclic systems, the this compound molecule can undergo various chemical transformations targeting its primary functional groups.

Modifications of the Ethylamine Moiety: The primary amine is the most reactive site for many functional group interconversions.

Acylation: The amine can be readily acylated using acyl chlorides, anhydrides, or carboxylic acids (with coupling agents) to form a wide range of amides. This is a common strategy to modify the molecule's properties. nih.govmdpi.com For example, reaction with benzoyl chloride would yield N-[2-(2-phenyl-thiazol-4-yl)-ethyl]-benzamide.

Sulfonylation: Reaction with sulfonyl chlorides affords sulfonamides.

Alkylation: The nitrogen can be mono- or di-alkylated under appropriate conditions.

Reaction with Isocyanates/Isothiocyanates: The amine can react with isocyanates or isothiocyanates to form urea or thiourea (B124793) derivatives, respectively. nih.gov

Modifications of the Phenyl Ring: The phenyl group can undergo electrophilic aromatic substitution reactions. The orientation of substitution (ortho, meta, para) will be directed by the thiazole ring system. Common modifications include:

Halogenation: Introduction of halogen atoms (e.g., Cl, Br) onto the phenyl ring.

Nitration: Introduction of a nitro group, which can subsequently be reduced to an amino group, providing another point for further functionalization.

Friedel-Crafts Acylation/Alkylation: Introduction of alkyl or acyl groups.

These modifications allow for the fine-tuning of the molecule's steric and electronic properties, enabling the synthesis of a diverse library of derivatives for various chemical and research applications.

Preclinical Biological Activity and Pharmacological Potential

Anticancer and Cytotoxic Activity

Research into the direct anticancer and cytotoxic effects of 2-(2-Phenyl-thiazol-4-yl)-ethylamine is limited. The majority of available studies have focused on the biological activities of its derivatives rather than the parent compound itself.

In Vitro Evaluation in Cancer Cell Lines

There is currently no publicly available scientific literature that details the in vitro evaluation of this compound against the following cancer cell lines: HeLa, MCF-7, NCI-H460, SF-268, HepG-2, A549, Caco2, HL60, or K562.

While the direct cytotoxic activity of this compound has not been reported, this compound has been utilized as an intermediate in the synthesis of novel pyridopyrimidinone-thiazole hybrids. These derivatives have been evaluated for their cytotoxic effects against human cervical cancer (HeLa) and breast cancer (MCF-7) cell lines. The results of these studies indicate that the cytotoxic activity of the derivatives is influenced by the nature of the substituents. For instance, derivatives with phenyl and 4-chlorophenyl substitutions demonstrated notable cytotoxic activity, particularly against HeLa cells.

Comparative Efficacy Studies with Reference Anticancer Agents

No comparative efficacy studies have been published that directly compare the anticancer activity of this compound with established reference anticancer agents.

Effects on Programmed Cell Death Pathways (Apoptosis, Necrosis)

The scientific literature does not currently contain any studies investigating the effects of this compound on programmed cell death pathways, such as apoptosis or necrosis, in cancer cells.

Cell Cycle Modulation

There is no available research data on the ability of this compound to modulate the cell cycle in cancer cells, such as inducing G1 arrest or causing a decrease in the G2/M phase.

Antimicrobial Activity

The potential of this compound as an antimicrobial agent has not been extensively investigated, and specific data on its efficacy against various bacterial strains are not available.

Antibacterial Efficacy

There are no published studies that report the antibacterial efficacy of this compound against the following bacteria: Escherichia coli, Staphylococcus aureus, Pseudomonas aeruginosa, Serratia marcescens, Klebsiella pneumoniae, Enterococcus faecalis, Bacillus species, or Micrococcus luteus. While the broader class of thiazole-containing compounds is known to possess a wide range of biological activities, including antibacterial effects, specific data for this compound is lacking.

Antifungal Efficacy

Derivatives of the thiazole (B1198619) structure have demonstrated notable activity against various fungal pathogens. Research has focused on their ability to inhibit the growth of clinically relevant species such as Aspergillus niger, Aspergillus oryzae, and various Candida species.

One study on 2,2'-diamino-4,4'-dithiazole derivatives reported effective antifungal action against Aspergillus and Candida species. nih.gov Several of these compounds exhibited minimum inhibitory concentrations (MICs) ranging from 0.2 to 1.8 µg/mL, which is comparable to the established antifungal agent ketoconazole. nih.gov The most significant activity was observed against A. niger, while the least activity was noted against C. albicans. nih.gov The mechanism of action for these compounds is believed to involve the inhibition of ergosterol (B1671047) biosynthesis through interaction with the enzyme lanosterol-14-alpha-demethylase (CYP51A1). nih.gov

Another investigation identified a hydrazine (B178648) derivative, (4-phenyl-1, 3-thiazol-2-yl) hydrazine, as a potent, broad-spectrum antifungal agent. nih.gov This compound displayed high in vitro efficacy against pathogenic fungi, including Candida and Aspergillus, with MIC values between 0.0625 and 4 µg/ml. nih.gov Further investigation into its mechanism revealed that the compound induces the accumulation of reactive oxygen species (ROS) in C. albicans, leading to significant DNA damage and subsequent cell death. nih.gov

Table 1: Antifungal Activity of Thiazole Derivatives

| Compound Class | Fungal Species | Activity (MIC) | Reference |

|---|---|---|---|

| 2,2'-diamino-4,4'-dithiazole derivatives | Aspergillus niger | 0.2-1.8 µg/mL | nih.gov |

| 2,2'-diamino-4,4'-dithiazole derivatives | Candida albicans | >1.8 µg/mL | nih.gov |

| (4-phenyl-1, 3-thiazol-2-yl) hydrazine | Pathogenic Fungi (Candida, Aspergillus) | 0.0625-4 µg/mL | nih.gov |

Antitubercular Activity

The 2-aminothiazole (B372263) scaffold has been identified as a promising starting point for the development of new antitubercular agents. Numerous studies have synthesized and evaluated derivatives for their in vitro activity against Mycobacterium tuberculosis.

A series of 2,4-disubstituted thiazole derivatives containing a pyrazine (B50134) carboxamide moiety were synthesized and tested against the M. tuberculosis H37Rv strain. researchgate.net Two compounds from this series demonstrated high antimycobacterial activity with a MIC value of 6.25 µg/ml. researchgate.net Similarly, research on other 4-phenylthiazole (B157171) derivatives has shown good anti-tubercular activities, with MIC values ranging from 1 µM to 61.2 µM against the same bacterial strain. nih.gov These findings suggest that the thiazole scaffold is a valuable template for developing novel antitubercular drugs. nih.gov

The exploration of structure-activity relationships has revealed that modifications at the C-2 and C-4 positions of the thiazole ring are critical for activity. nih.govplos.org While a range of lipophilic substitutions at the C-2 position is tolerated, the C-4 position and the thiazole core itself are less amenable to change. nih.govplos.org Specifically, a 2-pyridyl moiety at the C-4 position has been found to be essential for potent activity. nih.govnih.gov This has led to the development of analogues with sub-micromolar minimum inhibitory concentrations and bactericidal, rather than bacteriostatic, effects against replicating M. tuberculosis. nih.govplos.org

Table 2: Antitubercular Activity of Thiazole Derivatives against M. tuberculosis H37Rv

| Compound Series | Activity (MIC) | Reference |

|---|---|---|

| Thiazolyl pyrazine carboxamide derivatives | 6.25 µg/ml | researchgate.net |

| 4-(2,6-dichlorobenzyloxy)phenyl thiazole derivatives | 1 µM - 61.2 µM | nih.gov |

| 2-Aminothiazole analogues | Sub-micromolar | nih.govplos.org |

Antiprotozoal Activity

Derivatives of this compound have shown significant potential as antiprotozoal agents, particularly against Trypanosoma brucei, the parasite responsible for human African trypanosomiasis (sleeping sickness).

A high-throughput screening of a large compound library identified 2-(2-benzamido)ethyl-4-phenylthiazole as an inhibitor of T. brucei. nih.gov This led to the synthesis and evaluation of numerous amide and urea (B33335) analogues. This research yielded highly potent derivatives, with eight compounds showing IC50 values below 100 nM. nih.gov The most potent analogue, a urea derivative named 2-(2-piperidin-1-ylamido)ethyl-4-(3-fluorophenyl)thiazole, exhibited an IC50 of just 9 nM and a high selectivity index (>18,000), indicating a strong preference for the parasite over mammalian cells. nih.gov However, despite the promising in vitro results, none of the tested compounds were able to cure infected mice, which was attributed to poor metabolic stability. nih.gov

Other studies have also highlighted the trypanocidal activity of related structures. Quaternary 2-phenylimidazo[1,2-a]pyridinium salts, which share a phenyl-heterocycle motif, have been shown to be very active against Trypanosoma rhodesiense in mice. nih.gov

**Table 3: In Vitro Activity of Thiazole Derivatives against *Trypanosoma brucei***

| Compound | Activity (IC50) | Selectivity Index (SI) | Reference |

|---|---|---|---|

| 2-(2-benzamido)ethyl-4-phenylthiazole | <3.6 µM | - | nih.gov |

| Optimized amide/urea analogues | <100 nM (8 compounds) | - | nih.gov |

| 2-(2-piperidin-1-ylamido)ethyl-4-(3-fluorophenyl)thiazole | 9 nM | >18,000 | nih.gov |

Receptor and Enzyme Modulation

Beyond its antimicrobial properties, the this compound structure and its analogues interact with various physiological targets, including histamine (B1213489) and dopamine (B1211576) receptors, as well as cholinesterase enzymes.

Histamine Receptor Agonism (H1, H2)

The structural similarity of 2-(thiazol-4-yl)-ethylamine to histamine has prompted investigations into its activity at histamine receptors. Studies have confirmed that 2-(2-thiazolyl)-ethylamine acts as a selective histamine H1-receptor agonist. nih.gov When tested on isolated guinea pig hearts, this compound produced a marked prolongation of atrioventricular conduction, an effect mediated by H1-receptors, while having only a weak stimulatory effect on heart rate and contractility, which are mediated by H2-receptors. nih.gov

A series of 2-substituted thiazol-4-ylethanamines were synthesized to explore their histaminergic activities. nih.gov Compounds featuring a 2-phenyl substitution, directly related to the core subject compound, consistently demonstrated weak H1-agonistic activity, with pD2 values (a measure of agonist potency) ranging from 4.35 to 5.36. nih.gov In contrast, replacing the phenyl group with a benzyl (B1604629) group resulted in weak H1-antagonistic activity. nih.gov This highlights the subtle structural requirements that differentiate agonist from antagonist behavior at the H1 receptor.

Dopamine Receptor Agonism (e.g., D3 receptor)

The thiazole moiety has been incorporated into ligands targeting dopamine receptors, which are implicated in various neurological and psychiatric conditions. While direct studies on this compound are limited, research on more complex thiazole-containing compounds indicates an affinity for these receptors.

One study investigated a class of multifunctional dopamine D2/D3 receptor agonists for their potential to inhibit tau protein aggregation. nih.govnih.gov Within this series, a D3-preferring agonist, (−)-N6-(2-(4-(biphenyl-4-yl)piperazin-1-yl)ethyl)-N6-propyl-4,5,6,7-tetrahydrobenzo[d]thiazole-2,6-diamine (D-264), contained a thiazole core. nih.gov A separate investigation of related analogues identified compounds with high potency at D2/D3 receptors, with one derivative showing a Ki value of 1.2 nM for the D3 receptor, indicating very high binding affinity. These findings suggest that the thiazole scaffold can be a key component in the design of potent dopamine receptor agonists, particularly those targeting the D3 subtype. nih.gov

Cholinesterase Inhibition (AChE, BuChE)

Acetylcholinesterase (AChE) and butyrylcholinesterase (BuChE) are key enzymes in the nervous system, responsible for breaking down the neurotransmitter acetylcholine. Inhibition of these enzymes is a therapeutic strategy for conditions like Alzheimer's disease. The thiazole nucleus has been explored as a scaffold for developing cholinesterase inhibitors.

While information on the parent compound is scarce, various derivatives incorporating the thiazole ring have been evaluated. Studies on benzimidazole-based thiazole derivatives and other complex hybrids have identified compounds with inhibitory activity against both AChE and BuChE. nih.govmdpi.com For instance, one study on novel compounds designed as dual-target inhibitors found a derivative, compound 8i, that strongly inhibited both AChE (IC50 = 0.39 μM) and BuChE (IC50 = 0.28 μM). mdpi.com Research on salicylanilides and their phosphorus-based esters also showed that these modifications could lead to potent BuChE inhibition, with one ester derivative exhibiting an IC50 value of 2.4 µM. mdpi.com These results indicate that the thiazole scaffold can be integrated into more complex molecules to achieve significant inhibition of cholinesterases. mdpi.commdpi.com

Cyclin-Dependent Kinase (CDK) Inhibition (e.g., CDK9)

While direct inhibitory data for this compound on Cyclin-Dependent Kinase 9 (CDK9) is not extensively documented in publicly available research, the broader class of substituted 4-(thiazol-5-yl)-2-(phenylamino)pyrimidines has been identified as a source of highly active CDK9 inhibitors. nih.gov Cancer cells often exhibit a dependency on antiapoptotic proteins for their survival, and CDK9 inhibition offers a therapeutic strategy by selectively targeting these survival proteins and reinstating apoptosis. nih.gov

One of the most selective compounds from this class, designated as 12u , demonstrated a potent inhibitory concentration (IC50) of 7 nM against CDK9. nih.gov This compound exhibited over 80-fold selectivity for CDK9 when compared to CDK2. nih.gov The anticancer activity of these compounds has been demonstrated in primary chronic lymphocytic leukemia cells, showing a significant therapeutic window over normal B- and T-cells. nih.gov The research into this class of compounds provides a rationale for the observed structure-activity relationship (SAR), with X-ray crystal structures of inhibitors like 12u bound to CDK9 and CDK2 offering insights into their binding modes. nih.gov

| Compound | Target | IC50 (nM) | Selectivity (vs. CDK2) |

|---|---|---|---|

| 12u (a 4-(thiazol-5-yl)-2-(phenylamino)pyrimidine derivative) | CDK9 | 7 | >80-fold |

Adenosine (B11128) Receptor Antagonism

Research into a broader class of thiazole and thiadiazole analogues has further elucidated their potential as adenosine receptor antagonists. These investigations have revealed that modifications to the thiazole core can lead to potent and selective antagonists for various adenosine receptor subtypes. nih.gov

Histone Deacetylase Inhibition

Histone deacetylases (HDACs) are crucial enzymes in epigenetic regulation, and their inhibition has emerged as a key strategy in cancer therapy. The investigation of thiazole-containing compounds as HDAC inhibitors is an active area of research. For instance, a series of 4-phenyl substituted thiazolyl-based hydroxamates has been synthesized and evaluated for their histone deacetylase inhibitory activity. researchgate.net

Preliminary docking studies with these compounds suggested a potential for isozyme selectivity by targeting the lower pocket of HDAC4. researchgate.net Interestingly, this series of thiazolyl-based hydroxamates demonstrated moderate HDAC6 inhibitory activity in the low micromolar range. While two of the synthesized hydroxamic acids did not show significant HDAC4 inhibition, a third derivative with a 4-pyridinyl cap moiety exhibited moderate HDAC4 inhibitory activity. researchgate.net Although direct data for this compound is not available, these findings highlight the potential of the thiazole scaffold in the design of novel HDAC inhibitors.

Leukotriene A-4 Hydrolase Inhibition (for related thiazoles)

Leukotriene A-4 (LTA-4) hydrolase is a key enzyme in the biosynthesis of the potent pro-inflammatory mediator leukotriene B4 (LTB4). Inhibition of this enzyme is a therapeutic target for inflammatory diseases. Benzothiazole-containing compounds have been discovered as potent inhibitors of LTA-4 hydrolase. nih.gov

A series of azabenzthiazole inhibitors were designed to improve upon earlier benzothiazole (B30560) congeners, leading to compounds with LTA-4 hydrolase IC50 values in the low nanomolar range (3-6 nM). nih.gov For example, compounds 7a , 7c , and 12a-d from this series exhibited significant potency. nih.gov These findings underscore the importance of the thiazole and benzothiazole scaffolds in the development of effective LTA-4 hydrolase inhibitors.

| Compound Series | Target | IC50 Range (nM) |

|---|---|---|

| 7a, 7c, 12a-d | LTA-4 Hydrolase | 3-6 |

DNA Gyrase B Inhibition (for related thiazoles)

DNA gyrase is an essential bacterial enzyme and a validated target for antibacterial drugs. The Gyrase B (GyrB) subunit, with its ATP binding site, is a particularly attractive target. Thiazole-based compounds have been extensively investigated as inhibitors of DNA gyrase B.

Novel thiazole-based hybrids have been designed and synthesized, demonstrating significant in vitro antibacterial efficacy. researchgate.net For instance, certain trifluoromethyl-substituted compounds showed outstanding inhibitory efficacy with minimum inhibitory concentrations (MIC) as low as 6.25 µg/ml against E. coli. researchgate.net Molecular docking studies have provided insights into the binding interactions of these thiazole hybrids with the E. coli DNA Gyrase B. researchgate.net Furthermore, 4,5,6,7-tetrahydrobenzo[d]thiazole-based derivatives have been developed as nanomolar inhibitors of both DNA gyrase and topoisomerase IV. sci-hub.se

| Compound Series | Target Organism | MIC (µg/ml) |

|---|---|---|

| Trifluoromethyl-substituted thiazole hybrid (9e) | E. coli | 6.25 |

| Trifluoromethyl-substituted thiazole hybrid (9g) | E. coli | 12.5 |

| Trifluoromethyl-substituted thiazole hybrid (9c) | S. pyogenes | 12.5 |

Other Reported Preclinical Activities

Antiallergic Activity

The potential antiallergic properties of compounds related to this compound have been suggested through studies on the inhibition of allergic reactions. While direct experimental data on the specific antiallergic activity of this compound is limited in the reviewed literature, the passive cutaneous anaphylaxis (PCA) model is a standard in vivo assay to evaluate antiallergic potential. nih.govcreative-biolabs.com This model assesses the inhibition of IgE-mediated mast cell degranulation and the subsequent release of inflammatory mediators like histamine. frontiersin.orgjohnshopkins.edu The thiazole nucleus is present in various compounds with antihistaminic and anti-inflammatory properties, suggesting that derivatives such as this compound could warrant investigation for similar activities.

Anti-inflammatory Activity

Thiazole-containing compounds have been widely investigated for their anti-inflammatory properties. nih.gov Various derivatives of the thiazole nucleus exhibit potent activity in preclinical models of inflammation. For instance, certain amidine derivatives, synthesized from 3,4-diaryl-2-imino-4-thiazolines, have demonstrated good anti-inflammatory effects.

Research into substituted phenyl thiazole derivatives has shown that these compounds can produce appreciable anti-inflammatory activity. wjpmr.com In studies using carrageenan and formalin-induced rat paw edema models, which are standard methods for evaluating anti-inflammatory effects, certain nitro-substituted thiazole derivatives showed significant activity when compared to standard drugs like nimesulide. wjpmr.com The mechanism for this activity may involve the inhibition of pro-inflammatory mediators, reduction of vascular permeability, and suppression of neutrophil migration. wjpmr.com Furthermore, studies on 2-phenyl-3-((4-phenylthiazol-2-yl) amino)thiazolidin-4-one derivatives identified compounds with potent in vitro anti-inflammatory effects, with some showing structure-activity relationships where electron-withdrawing groups on the phenyl ring enhanced activity. researchgate.net

Table 1: Anti-inflammatory Activity of Thiazole Derivatives

| Derivative Class | Model System | Observed Effect | Reference |

|---|---|---|---|

| Amidine derivatives of 3,4-diaryl-2-imino-4-thiazolines | General preclinical models | Good anti-inflammatory activity | |

| Nitro-substituted phenyl thiazoles | Carrageenan and formalin-induced rat paw edema | Appreciable anti-inflammatory activity | wjpmr.com |

| 2-phenyl-3-((4-phenylthiazol-2-yl) amino)thiazolidin-4-ones | In vitro assays | Potent anti-inflammatory agents | researchgate.net |

| 4-(4-chlorothiophen-2-yl)thiazol-2-amine derivatives | In vivo models | Active anti-inflammatory agents | frontiersin.org |

Analgesic Properties

The thiazole scaffold is also associated with significant analgesic properties. nih.gov Research has shown that compounds incorporating this heterocyclic system can effectively reduce pain in preclinical models. For example, novel thiazole derivatives incorporating a pyrazole (B372694) moiety were synthesized and evaluated for analgesic activity using the tail immersion method in mice. researchgate.net Several of these compounds exhibited good analgesic effects, with specific derivatives showing the highest activity. researchgate.net

Similarly, amidine derivatives synthesized by the condensation of 2-cyanopyridine (B140075) with 3,4-diaryl-2-imino-4-thiazolines displayed notable analgesic activity. The development of new 4-(4-chlorothiophen-2-yl)thiazol-2-amine derivatives has also yielded compounds that proved to be very active analgesic agents in in vivo models. frontiersin.org

Table 2: Analgesic Activity of Thiazole Derivatives

| Derivative Class | Model System | Observed Effect | Reference |

|---|---|---|---|

| Pyrazole-thiazole hybrids | Tail immersion test (mice) | Mild to good analgesic activity | researchgate.net |

| Amidine derivatives of 3,4-diaryl-2-imino-4-thiazolines | General preclinical models | Good analgesic activity | |

| 4-(4-chlorothiophen-2-yl)thiazol-2-amine derivatives | In vivo models | Potent analgesic agents | frontiersin.org |

Anticonvulsant Activity

Derivatives of thiazole have emerged as a promising class of anticonvulsant agents. A variety of thiazole-containing structures, such as thiazolidin-4-ones, have been synthesized and tested for their ability to protect against seizures in established animal models. biointerfaceresearch.commdpi.com The primary screening methods used include the maximal electroshock (MES) and subcutaneous pentylenetetrazole (scPTZ) tests, which help identify compounds that can prevent the spread of seizures and those that can raise the seizure threshold, respectively. biointerfaceresearch.com

In one study, a series of novel thiazolidin-4-one substituted thiazoles displayed varying degrees of anticonvulsant potency, with one derivative, 2-(4-Nitrophenyl)-3-(4-((4-phenylthiazol-2-ylimino)methyl)phenyl) thiazolidin-4-one, identified as a particularly active compound. biointerfaceresearch.com Other research on thiazole-bearing 4-thiazolidinones also identified compounds with excellent anticonvulsant activity in both MES and pentylenetetrazole-induced seizure tests. mdpi.com

Table 3: Anticonvulsant Activity of Thiazole Derivatives

| Derivative Class | Model System | Observed Effect | Reference |

|---|---|---|---|

| Thiazolidin-4-one substituted thiazoles | Maximal Electroshock (MES) & subcutaneous Pentylenetetrazole (scPTZ) tests | Varying degrees of antiepileptic potency | biointerfaceresearch.com |

| 5Z-(3-nitrobenzylidene)-2-(thiazol-2-ylimino)-thiazolidin-4-one | MES & pentylenetetrazole-induced seizure tests | Excellent anticonvulsant activity | mdpi.com |

| 5-[(Z)-(4-nitrobenzylidene)]-2-(thiazol-2-ylimino)-4-thiazolidinone | Pentylenetetrazole (PTZ) kindling model | High anticonvulsant activity | mdpi.com |

Anti-HIV Activity

The thiazole nucleus is a key component in a number of compounds investigated for their anti-HIV activity. nih.gov These derivatives are often designed as inhibitors of key viral enzymes, such as reverse transcriptase. For example, a series of 2-(4-(naphthalen-2-yl)-1,2,3-thiadiazol-5-ylthio)acetamide (TTA) derivatives were synthesized and evaluated as potent inhibitors of HIV-1 replication. nih.gov Several compounds in this series showed potent inhibitory activity, with efficacy comparable or superior to the non-nucleoside reverse transcriptase inhibitor nevirapine. nih.gov

Additionally, research on N-(5-acetyl-4-methyl-3-(substituted phenyl)-thiazol-2(3H)-ylidene)-4-methyl substituted benzamide (B126) derivatives revealed activity against HIV-2. The versatility of the thiazole scaffold allows for its incorporation into various molecular hybrids, including those with imidazoles and pyridines, to develop novel anti-HIV candidates that can act through diverse mechanisms.

Antileishmanial Activity

Thiazole derivatives have also been explored for their potential against parasitic diseases like leishmaniasis. nih.gov The 2-aminothiazole scaffold, in particular, has been identified in compounds with activity against various kinetoplastids, including Leishmania species. nih.gov

A study focused on 4-phenyl-1,3-thiazole-2-amines, which are structural isomers of the core 2-phenyl-thiazole structure, demonstrated that several of these compounds exhibited significant activity against the promastigote forms of Leishmania amazonensis. nih.govresearchgate.net The research highlighted the potential of this scaffold for developing new antileishmanial agents and suggested that modifications could enhance activity while minimizing toxicity. researchgate.net

Antioxidative Properties

Reactive oxygen species can cause cellular damage, leading to a variety of diseases. Compounds with antioxidant properties can mitigate this damage. Several studies have shown that new thiazole derivatives possess potent in vitro antioxidant properties. researchgate.net For example, a series of novel N2-[2-chloro-4(3,4,5-trimethoxy phenyl azetidin-1-yl]-N4-(substituted aryl)-1,3-thiazole-2,4-diamine compounds were synthesized and screened for their antioxidant capabilities, with some showing significant activity. researchgate.net

Other research has pointed to the antioxidant potential of 4-aminothiazole hybrids, which demonstrated an ability to scavenge free radicals and act as effective radioprotectors against radiation-induced damage in preclinical models. nih.gov This protective effect is attributed, at least in part, to the antioxidant properties of the thiazole scaffold. nih.gov

In Vivo Preclinical Efficacy Studies (non-human models)

The pharmacological potential of thiazole derivatives has been substantiated through various in vivo preclinical studies in non-human models. These studies are essential for confirming the biological activity observed in in vitro assays.

For anti-inflammatory and analgesic properties, standard models such as the carrageenan-induced rat paw edema test and the tail-immersion test in mice are frequently used. wjpmr.comresearchgate.net These models have successfully demonstrated the efficacy of various substituted phenyl thiazoles and pyrazole-thiazole hybrids. wjpmr.comresearchgate.net

The anticonvulsant activity of thiazole derivatives is primarily evaluated using rodent models of seizures. The maximal electroshock (MES) and subcutaneous pentylenetetrazole (scPTZ) tests are the benchmark screens for identifying potential antiepileptic drugs. biointerfaceresearch.com Additionally, chronic models like pentylenetetrazole (PTZ) kindling are used to assess efficacy against the development of epilepsy. mdpi.com These studies have been crucial in identifying highly active thiazolidinone-based compounds. biointerfaceresearch.commdpi.com

Trypanocidal Activity in Animal Models

Data regarding the in vivo trypanocidal activity of this compound in animal models is not available in the reviewed scientific literature. Preclinical studies evaluating the efficacy of this specific compound against Trypanosoma species in infected animal models have not been published. Therefore, no data tables or detailed research findings on its potential to treat trypanosomiasis in a living organism can be provided at this time.

Metabolic Stability Assessments in Microsomes

There is no publicly available research detailing the metabolic stability of this compound in liver microsomes from any species. Assessments of its half-life (t½) and intrinsic clearance (Clint), which are crucial indicators of a compound's metabolic fate, have not been reported. Consequently, it is not possible to present a data table or an analysis of its metabolic profile.

Mechanism of Action Elucidation

Molecular and Cellular Pathways Targeted by 2-(2-Phenyl-thiazol-4-yl)-ethylamine Derivatives

Derivatives of this compound have been shown to influence several key cellular pathways, primarily in the context of cancer therapy. The cytotoxic effects of these compounds are often linked to the induction of apoptosis through the mitochondrial intrinsic pathway. frontiersin.org For instance, a novel benzothiazole (B30560) derivative has been observed to suppress cell proliferation and metastasis in colorectal cancer by inducing apoptosis via the mitochondrial pathway. frontiersin.org This is often associated with an increase in reactive oxygen species (ROS) generation and a loss of mitochondrial transmembrane potential. frontiersin.org

Furthermore, some thiazole-pyrrolotriazinone hybrids have been designed to target the PI3K/Akt/mTOR signaling pathway, which is crucial for cell growth, proliferation, and survival and is frequently dysregulated in cancer. researchgate.net A study on a thiazole (B1198619) derivative, Rocaglaol, demonstrated its ability to induce apoptosis in K562 cells by regulating the PI3K/Akt/mTOR, JAK2/STAT3, and MAPK signaling pathways. scienceopen.com Another study on a novel thiazole hybrid showed it to be an inhibitor of the PI3Kα enzyme, leading to a decrease in Akt and mTOR phosphorylation in ovarian cancer cells. researchgate.net These findings suggest that derivatives of this compound may exert their anticancer effects by modulating these critical signaling cascades.

Pyridopyrimidinone-thiazole hybrids, derived from this compound, have demonstrated cytotoxic activity against cancer cell lines such as MCF-7 and HeLa. nih.gov While the precise molecular pathways were not fully detailed in the study, the observed cytotoxicity points towards interference with essential cellular processes. nih.gov

Receptor Binding and Activation/Inhibition Profiles

The phenylthiazole scaffold is a key feature in ligands targeting various receptors. Studies have explored the binding of phenylthiazole derivatives to angiotensin II (AT) receptors. Specifically, ligands with a phenylthiazole scaffold have been synthesized and evaluated for their binding to AT1 and AT2 receptors. nih.gov While replacing the phenylthiophene scaffold of a known AT2R selective agonist with a phenylthiazole had a negative impact on AT2R affinity, modifications to the imidazole (B134444) ring attached to the phenylthiazole scaffold led to potent and selective AT2R ligands. nih.gov

In addition to angiotensin receptors, thiazole and thiadiazole derivatives have been identified as potent and selective antagonists of human adenosine (B11128) A3 receptors. nih.gov Molecular modeling studies suggest that these compounds bind to the receptor's binding pocket, with specific interactions contributing to their high affinity and selectivity. nih.gov For example, a high-affinity 1,2,4-thiadiazole (B1232254) antagonist was found to interact with Q167 in the second extracellular loop (EL2) of the human A3 receptor, a residue unique to this adenosine receptor subtype. nih.gov

Furthermore, N-(thiazol-2-yl)-benzamide analogs have been identified as the first class of selective antagonists of the Zinc-Activated Channel (ZAC), a member of the Cys-loop receptor superfamily. nih.govsemanticscholar.org These compounds act as negative allosteric modulators, targeting the transmembrane and/or intracellular domains of the receptor. nih.govsemanticscholar.org

While direct receptor binding studies for this compound are not extensively documented, the research on its derivatives and related phenylthiazole compounds indicates a strong potential for interaction with various receptor systems.

Enzyme Kinetic Studies and Inhibition Mechanisms

Derivatives of this compound have been investigated as inhibitors of various enzymes. A notable example is the inhibition of autotaxin (ATX), an enzyme involved in the production of lysophosphatidic acid (LPA), which plays a role in diseases like cancer and fibrosis. A series of 4-phenyl-thiazole based compounds were designed and synthesized, with some exhibiting significant ATX inhibitory activity at low nanomolar concentrations. nih.gov Molecular docking studies suggest that the potent inhibitory activity is due to hydrogen bonding, electrostatic interactions with a catalytic zinc ion, and hydrophobic interactions within the active site of ATX. nih.gov

Another area of investigation is the inhibition of Pim-1 kinase, a serine/threonine kinase implicated in cancer. Molecular docking studies of certain bis-thiazole derivatives have suggested potential Pim-1 kinase inhibition through high binding affinities. researchgate.net

Molecular docking studies have also been employed to investigate the interaction of thiazole derivatives with other key proteins involved in cancer progression, such as aromatase, epidermal growth factor receptor (EGFR), cyclin-dependent kinase 2 (CDK2), and B-cell lymphoma 2 (Bcl-2). mdpi.com For instance, certain 2-hydrazinyl-4-phenyl-1,3-thiazole derivatives showed a good affinity for the fungal lanosterol (B1674476) C14α-demethylase, suggesting a potential mechanism for their anti-Candida activity. mdpi.com

Interactions with DNA and Other Biomolecules (e.g., RNA polymerase II transcription inhibition)

The interaction of phenylthiazole derivatives with nucleic acids has been explored as a potential mechanism for their biological activity. A study on 1,10-phenanthroline (B135089) derivatives, including a 4-phenylthiazole (B157171) derivative, investigated their potential as telomeric DNA binders. researchgate.netpreprints.orgresearchgate.net The thiosemicarbazone-based derivatives were found to bind and stabilize the telomeric Tel22 quadruplex more efficiently than double-stranded DNA. researchgate.netpreprints.org While the specific 4-phenylthiazole derivative was reported as inactive in terms of cytotoxicity in this particular study, the broader findings highlight the potential for this class of compounds to interact with non-canonical DNA structures. researchgate.netpreprints.org

Although direct evidence of this compound interacting with RNA polymerase II has not been found, the ability of certain small molecules to regulate transcription by binding to specific DNA sequences is a known mechanism of gene expression control. The potential for phenylthiazole derivatives to bind to DNA suggests that they could, in principle, influence transcriptional processes, but further research is needed to confirm such interactions and their functional consequences.

Induction of Specific Cellular Responses (e.g., apoptosis, cell cycle arrest)

A significant body of evidence points to the ability of this compound derivatives to induce apoptosis and cell cycle arrest in cancer cells. Several studies have demonstrated the cytotoxic and apoptogenic properties of various thiazole derivatives in a range of human carcinoma cell lines. nih.govbrieflands.com

For example, 2-phenylthiazole-4-carboxamide (B13865131) derivatives were shown to increase caspase-3 activation, a key executioner caspase in apoptosis, in neuroblastoma, breast adenocarcinoma, and colon cancer cell lines. brieflands.com Similarly, novel bis-thiazole derivatives have been shown to induce apoptosis in breast cancer cells, with one compound increasing apoptosis by 64.4-fold compared to the control. dntb.gov.ua The induction of apoptosis by these compounds is often linked to the mitochondrial-dependent pathway, involving the upregulation of pro-apoptotic genes like Bax and Puma, and the downregulation of the anti-apoptotic gene Bcl-2. researchgate.net

In addition to apoptosis, cell cycle arrest is another common cellular response to treatment with thiazole derivatives. One study found that a particular thiazole derivative induced cell cycle arrest at the G1/S phase in MCF-7 breast cancer cells. mdpi.com Another derivative was shown to cause cell cycle arrest at the G1 phase in ovarian cancer cells. researchgate.net These findings indicate that derivatives of this compound can interfere with the normal progression of the cell cycle, leading to an inhibition of cancer cell proliferation.

The table below summarizes the cytotoxic and apoptosis-inducing effects of some this compound derivatives and related compounds.

| Compound Type | Cell Line(s) | Observed Effects | Reference(s) |

| Pyridopyrimidinone-thiazole hybrids | MCF-7, HeLa | Cytotoxic activity | nih.gov |

| Benzothiazole derivative | Colorectal cancer cells | Suppression of proliferation and metastasis, induction of apoptosis via mitochondrial pathway | frontiersin.org |

| Bis-thiazole derivatives | MDA-MB-231 (breast cancer) | Potent cytotoxic activity, induction of apoptosis | dntb.gov.ua |

| Bis-thiazole derivatives | KF-28 (ovarian cancer) | Apoptotic cell death, cell cycle arrest at G1 phase | researchgate.net |

| 2-[2-[4-Hydroxy-3-substituted benzylidene hydrazinyl]-thiazole-4[5H]-ones | MCF-7 (breast cancer) | Cell cycle arrest at G1/S phase, induction of early and late apoptosis | mdpi.com |

| 2-Phenylthiazole-4-carboxamide derivatives | SKNMC, MCF-7, HT-29 | Increased caspase-3 activation | brieflands.com |

Elucidation of Target Specificity and Selectivity

The specificity and selectivity of this compound derivatives are crucial for their development as therapeutic agents. Research has shown that some of these compounds exhibit selectivity for cancer cells over normal cells. For instance, certain 1,3,4-thiadiazole (B1197879) derivatives showed good inhibitory effects against colon and breast cancer cell lines while exhibiting selectivity for cancer cells over normal human cell lines. mdpi.com Similarly, a study on 1,10-phenanthroline derivatives found that while they were cytotoxic to several tumor cell lines, one derivative showed lower cytotoxicity in normal cell lines, indicating a degree of selectivity. preprints.org

Selectivity can also be observed at the molecular target level. As mentioned earlier, certain phenylthiazole derivatives have been developed as selective antagonists for the angiotensin II AT2 receptor and the human adenosine A3 receptor. nih.govnih.gov The selectivity of N-(thiazol-2-yl)-benzamide analogs for the Zinc-Activated Channel (ZAC) over other Cys-loop receptors like 5-HT3A, nicotinic acetylcholine, GABAA, or glycine (B1666218) receptors has also been demonstrated. nih.govsemanticscholar.org

The structural features of the thiazole derivatives play a significant role in their target specificity. For example, in the case of adenosine A3 receptor antagonists, the substitution pattern on the phenyl ring and the nature of the acyl group on the aminothiazole template were found to greatly influence binding affinity and selectivity. nih.gov Similarly, for antiflaviviral agents with a phenylthiazole structure, substitutions on the C2-thiazole phenyl ring were found to be important for their biological activity. nih.gov

Structure Activity Relationship Sar Studies

Systematic Modification of the Phenyl Ring

Impact of Substituent Position and Electronic Nature

The nature and position of substituents on the phenyl ring at the 2-position of the thiazole (B1198619) moiety play a critical role in modulating biological activity. Research has shown that both electron-donating and electron-withdrawing groups can influence the potency of these compounds, often in a target-specific manner.

The introduction of halogen atoms, such as fluoro, chloro, and bromo, to the phenyl ring has been a common strategy in the development of thiazole-based agents. Studies indicate that para-halogen-substituted phenyl rings are often important for activity. nih.gov For instance, in a series of thiazole derivatives, a 4-chlorophenyl substitution demonstrated significant cytotoxic activity. nih.gov Similarly, another study found that a chlorine substitution at the meta position of the phenyl ring was far superior to an ortho substitution in conferring antimigration activities in cancer cells. acs.org The presence of an electron-withdrawing group, like a nitro group, on the phenyl ring has also been shown to affect the electronic properties and charge transport of benzothiazole (B30560) derivatives, which can be advantageous for their optoelectronic and charge transport properties. nih.gov

Conversely, electron-donating groups such as methyl and methoxy (B1213986) have also been shown to enhance biological effects. The presence of methyl groups, particularly in the meta and para positions (m,p-dimethyl substitution), has been identified as important for cytotoxic activity in certain thiazole compounds. nih.gov The position of a methoxy group on the phenyl ring has also been found to be a key factor for the anticancer potential of some thiazole derivatives. nih.gov

Table 1: Impact of Phenyl Ring Substituents on Biological Activity

| Substituent | Position | Electronic Nature | Observed Effect |

|---|---|---|---|

| Chloro | para | Electron-withdrawing | High cytotoxic activity nih.gov |

| Chloro | meta | Electron-withdrawing | Superior antimigration activity acs.org |

| Fluoro, Chloro, Bromo | para | Electron-withdrawing | Important for activity nih.gov |

| Methyl | para | Electron-donating | Significant activity nih.gov |

| Methyl | m, p-dimethyl | Electron-donating | Important for cytotoxic activity nih.gov |

| Methoxy | Various | Electron-donating | Promising anticancer potential nih.gov |

Steric Effects of Phenyl Substituents

The size and three-dimensional arrangement of substituents on the phenyl ring can introduce steric hindrance, which in turn influences how the molecule interacts with its biological target. The introduction of bulky groups can either enhance or diminish activity depending on the specific structural requirements of the binding site.

One notable example is the incorporation of an adamantyl group, a bulky and lipophilic moiety, onto the phenyl ring. Studies have shown that adamantyl-substituted phenylthiazole derivatives can exhibit significant biological activity. nih.gov The steric bulk of the adamantyl group can lead to a better fit in a large hydrophobic binding pocket of a target protein, thereby enhancing potency.

The concept of steric hindrance is crucial in drug design, as it can be used to improve selectivity and reduce off-target effects. The introduction of bulky substituents can prevent the molecule from binding to unintended receptors or enzymes. For instance, the presence of a bulky tert-butyl group on a phenyl ring in other heterocyclic systems has been shown to result in the separation of molecules and a deviation from molecular planarity, which can significantly affect their solid-state properties and biological interactions. researchgate.net

Modifications on the Thiazole Ring

Importance of Thiazole Ring Position and Substitution Pattern

The substitution pattern on the thiazole ring is crucial for various biological activities. For example, in a series of anticancer agents, the replacement of an N,N-dimethyl group with a simple methyl group on the thiazole ring was found to be crucial for antitumor activity. nih.gov Furthermore, the position of a methyl substitution, whether on the thiazole nitrogen or an amide nitrogen in a more complex derivative, can result in significant differences in activity. acs.org

Effects of Thiazole Core Derivatization

Derivatization of the thiazole core, including the formation of fused ring systems or the introduction of various functional groups, has led to the discovery of compounds with a diverse spectrum of therapeutic potentials. nih.gov The thiazole nucleus can be modified at various locations to produce compounds with antioxidant, antibacterial, antifungal, anticancer, and anti-inflammatory effects. nih.gov

For instance, the synthesis of novel N-(5-methyl-4-phenylthiazol-2-yl)-2-substituted thioacetamides has been explored for anticancer activity. nih.gov The modification of the thiazole ring is a key strategy in the design and optimization of newer bioactive drug candidates. nih.gov

Role of the Ethylamine (B1201723) Side Chain

The ethylamine side chain attached to the C4 position of the thiazole ring is another key feature that can be modified to alter the compound's properties. The amine group provides a site for potential hydrogen bonding and salt formation, which can be important for receptor binding and pharmacokinetic properties.

Impact of Alkylamine Functional Group

The ethylamine moiety is a critical component of the 2-(2-Phenyl-thiazol-4-yl)-ethylamine structure. SAR studies on related 2-aminothiazole (B372263) derivatives have consistently shown that the amino group is a primary site for chemical modification to modulate biological activity. The flexibility of the N-2 position of the aminothiazole allows for the introduction of various substituents, which can significantly influence the compound's potency. For instance, in a series of 2-aminothiazoles, the introduction of substituted benzoyl groups at the N-2 position improved antitubercular activity by more than 128-fold. nih.gov

Furthermore, the spatial arrangement and nature of substituents on the thiazole ring itself play a crucial role. Studies on 2-aminothiazole derivatives as inducible nitric oxide synthase (iNOS) inhibitors have demonstrated that introducing appropriately-sized substituents at the 4- and 5-positions of the thiazole ring enhances inhibitory activity and selectivity for iNOS. nih.gov Conversely, the introduction of bulky or hydrophilic substituents at any position on the 2-aminothiazole ring has been shown to significantly decrease or abolish inhibitory activity against nitric oxide synthase (NOS). nih.gov This highlights the delicate balance required in substituent size and polarity to achieve desired biological effects. The core thiazole moiety and specific substituents at other positions, such as a 2-pyridyl group at C-4, have been found to be intolerant to modification in certain contexts, underscoring their importance for activity. nih.gov

Derivatization of the Amino Group (e.g., amide, urea (B33335) formation)

Derivatization of the primary amino group of the ethylamine side chain into amides and ureas is a common and effective strategy to explore the SAR of the this compound scaffold. These modifications can alter the compound's physicochemical properties, such as lipophilicity, hydrogen bonding capacity, and metabolic stability, thereby influencing its biological profile.

The synthesis of various N-acyl derivatives has been a key area of investigation. For example, a series of substituted 2-phenylthiazole-4-carboxamides were synthesized and evaluated for their cytotoxic effects. nih.gov The structure-activity relationship of an arylacetamido group attached to the para-position of the 2-phenylthiazole (B155284) was explored, revealing that specific substitutions on this appended group could modulate activity against different cancer cell lines. nih.gov For example, a 3-fluoro analog demonstrated good cytotoxic activity against all tested cell lines. nih.gov

In another study, the importance of the amide linkage was explored through N-methylation and inversion of the amide bond, further defining the structural requirements for activity. nih.gov The synthesis of N-acyl thiourea (B124793) derivatives represents another approach, where the condensation of an acid chloride with ammonium (B1175870) thiocyanate, followed by reaction with a heterocyclic amine, yields compounds with potential biological activities. mdpi.com These studies collectively indicate that the amino group is a highly adaptable handle for introducing chemical diversity and tuning the pharmacological properties of the parent compound.

Hybridization and Scaffold Merging Approaches

Molecular hybridization, which involves combining two or more pharmacophores into a single molecule, is a powerful strategy in drug design to create compounds with enhanced or novel biological activities. The this compound core has been utilized in various hybridization approaches.

Thiazole-Pyridopyrimidinone Hybrids

The structural similarity between quinazolinone and its isostere, pyridopyrimidinone, coupled with the known cytotoxic effects of both thiazole and pyridopyrimidinone-bearing compounds, has prompted the synthesis of thiazole-pyridopyrimidinone hybrids. nih.gov In one study, a series of novel 3-[2-(2-phenyl-thiazol-4-yl)-ethyl]-3H-pyrido[2,3-d]pyrimidin-4-one derivatives were synthesized and their in-vitro cytotoxic activities were evaluated against MCF-7 and HeLa cancer cell lines. nih.gov

The findings indicated that aromatic substitution at the C2 position of the pyridopyrimidinone nucleus was beneficial for cytotoxic activity. nih.gov The potency of these hybrids was found to be dependent on the nature of the substituent at this position.

Table 1: Cytotoxic Activity of Thiazole-Pyridopyrimidinone Hybrids

| Compound | R Group (at C2) | IC50 (µM) vs. MCF-7 | IC50 (µM) vs. HeLa |

|---|---|---|---|

| K1 | Methyl | >100 | >100 |

| K2 | Ethyl | 85.3 | 61.2 |

| K3 | Propyl | 71.4 | 55.8 |

| K4 | Phenyl | 49.5 | 21.7 |

| K5 | 4-Chlorophenyl | 31.6 | 15.2 |

Data sourced from a study on novel pyridopyrimidinone-thiazole hybrids. nih.gov

The results, summarized in the table above, show a clear trend where increasing the size and aromaticity of the R group enhances cytotoxicity. Compound K5, bearing a 4-chlorophenyl substituent, exhibited the highest potency against both cell lines, particularly the HeLa cells. nih.gov

Thiazole-Isoindoline-1,3-dione Derivatives

The isoindoline-1,3-dione moiety is a recognized pharmacophore present in several biologically active compounds. Hybrid molecules incorporating both the thiazole and isoindoline-1,3-dione scaffolds have been synthesized and evaluated for their potential as anticancer and antimicrobial agents. bohrium.comdoaj.org The synthetic strategy often involves using 2-(4-(2-bromoacetyl)phenyl)isoindoline-1,3-dione as a key intermediate, which is then reacted with thiourea to form the aminothiazole derivative. bohrium.comdoaj.org

These hybrid compounds have demonstrated promising efficacy. For instance, certain derivatives showed noteworthy activity against the HCT-116 human colon cancer cell line, with potency greater than the standard drug, doxorubicin. bohrium.comdoaj.org The specific substitutions on the thiazole ring and the isoindoline-1,3-dione moiety are crucial for determining the biological activity profile.

Thiazole-Chalcone Hybrids

Chalcones, characterized by an α,β-unsaturated carbonyl system linking two aromatic rings, are known to possess a wide range of biological activities, including antitubercular and anticancer effects. mdpi.comnih.gov The hybridization of the thiazole nucleus with the chalcone (B49325) scaffold has yielded a number of potent compounds.

In one extensive study, a series of twenty novel thiazole-chalcone hybrids were designed and synthesized. mdpi.com These compounds were evaluated for their antitubercular activity against Mycobacterium tuberculosis H37Rv and antiproliferative activity against the DU-145 prostate cancer cell line. mdpi.com

Table 2: Biological Activity of Selected Thiazole-Chalcone Hybrids

| Compound | R Group | Antitubercular MIC (µM) | Antiproliferative IC50 (µM) |

|---|---|---|---|

| 7 | 2,4-Dichlorophenyl | 4.41 | - |

| 12 | 2,4-Difluorophenyl | 2.43 | - |

| 20 | 2-Thiazolyl | - | 6.86 |

| Pyrazinamide (Std.) | - | 25.34 | - |

| Methotrexate (Std.) | - | - | 11 |

Data derived from research on thiazole-chalcone hybrids as potential therapeutic agents. mdpi.comnih.gov

The results indicated that the nature of the substituent on the phenyl ring of the chalcone moiety significantly influenced the biological activity. mdpi.com Compounds with electron-withdrawing groups, such as 2,4-difluorophenyl (Compound 12) and 2,4-dichlorophenyl (Compound 7), showed potent antitubercular activity, with MIC values superior to the standard drug pyrazinamide. mdpi.comnih.gov Furthermore, a hybrid containing a heteroaryl 2-thiazolyl group (Compound 20) displayed promising antiproliferative activity against the prostate cancer cell line, being more potent than the standard methotrexate. mdpi.comnih.gov

Thiazole-Pyrazol-3-one Scaffolds

The pyrazole (B372694) ring system is another heterocycle of significant interest in medicinal chemistry, with derivatives known to exhibit various biological activities. rsc.org The merging of thiazole and pyrazole scaffolds has been explored to develop new compounds with potential therapeutic applications. Specifically, the combination with the pyrazol-3-one moiety has been investigated. mdpi.com

The structure-activity relationship of these hybrid compounds depends on the substitution pattern on both the thiazole and pyrazole rings, as well as the nature of the linker connecting them. For instance, studies on pyrazolyl-thiazole derivatives have shown that the presence of electron-withdrawing groups, such as nitro and halogens, on an attached phenyl ring can significantly influence antimicrobial activity. rsc.org The specific point of attachment between the two heterocyclic rings is also a key determinant of the biological profile. mdpi.com Research in this area continues to explore the optimal structural features required for potent and selective activity.

Thiazole-Thiadiazole Analogues

Research on analogous structures has provided insights that could be extrapolated to the this compound scaffold. For instance, studies on a series of thiazole and thiadiazole derivatives as adenosine (B11128) A3 receptor antagonists revealed that the nitrogen atom's position within the heterocyclic ring is crucial for activity. nih.gov It was observed that a 1,2,4-thiadiazole (B1232254) analogue exhibited different binding affinities compared to a 1,3,4-thiadiazole (B1197879) counterpart, suggesting that the orientation of nitrogen atoms affects interactions with receptor sites. nih.gov In one study, an additional hydrogen bond with the N atom of the thiadiazole ring, which was absent in the corresponding thiazole derivatives, was suggested to contribute to an increase in human adenosine A3 receptor affinity. nih.gov

Furthermore, SAR studies on various 1,3,4-thiadiazole derivatives have consistently shown that the nature of the substituent on the phenyl ring at position C-5 of the thiadiazole is a critical determinant of their cytotoxic activity. mdpi.com For example, the presence of electron-withdrawing or electron-donating groups on the phenyl ring can significantly modulate the anticancer properties of these compounds. mdpi.com In a series of 2-amino-5-phenyl-substituted 1,3,4-thiadiazoles, the type and position of the substituent on the phenyl ring were found to be important for their anticancer activity.

In another study focusing on antimicrobial agents, it was found that for a series of 2,4-disubstituted thiazoles, the presence of specific groups on the phenyl ring significantly improved antimicrobial activity. researchgate.net This highlights the importance of the phenyl moiety in molecular recognition and interaction with biological targets.

While direct SAR studies on thiazole-thiadiazole analogues of this compound are not extensively reported in the available literature, the findings from related series of compounds provide a strong rationale for such investigations. The key modifications would involve the synthesis of 2-(2-Phenyl-1,2,4-thiadiazol-x-yl)-ethylamine and 2-(2-Phenyl-1,3,4-thiadiazol-x-yl)-ethylamine isomers and evaluating how these changes impact the target biological activity. The table below illustrates the potential points of modification for SAR studies based on analogous compounds.

| Core Scaffold | Substitution on Phenyl Ring | Potential Impact on Biological Activity |

|---|---|---|

| Thiazole | Electron-withdrawing groups (e.g., -NO2, -Cl) | Modulation of electronic properties, potential increase in anticancer or antimicrobial activity. |

| Thiazole | Electron-donating groups (e.g., -OCH3, -CH3) | Alteration of lipophilicity and binding interactions. |

| 1,2,4-Thiadiazole | Varied substituents | Differential binding affinity due to altered hydrogen bonding capacity and geometry. |

| 1,3,4-Thiadiazole | Varied substituents | Significant changes in cytotoxic and antimicrobial profiles based on substituent nature. |

Quantitative Structure-Activity Relationship (QSAR) Analysis

Quantitative Structure-Activity Relationship (QSAR) studies are computational modeling techniques that aim to establish a mathematical relationship between the chemical structure of a series of compounds and their biological activity. frontiersin.org These models are instrumental in understanding the physicochemical properties that govern the activity of a molecule and in predicting the activity of newly designed compounds.

Identification of Key Molecular Descriptors